(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one
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Overview
Description
(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one is a synthetic organic compound that belongs to the class of azepinones This compound is characterized by its unique seven-membered ring structure, which includes a nitrogen atom The benzyloxy group attached to the seventh carbon atom adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one typically involves the following steps:
Formation of the Azepinone Ring: The azepinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the azepinone ring, potentially converting it to a more saturated ring structure.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Saturated azepinone derivatives.
Substitution: Various substituted azepinone derivatives depending on the nucleophile used.
Scientific Research Applications
(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of (7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the azepinone ring can interact with polar residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-Phenyl-1,2,4-triazoline-3,5-dione: Used in cycloaddition reactions for organic synthesis.
Uniqueness: (7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one is unique due to its seven-membered azepinone ring and the presence of a benzyloxy group. This combination of structural features provides distinct chemical reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
194876-60-3 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxymethyl)-1,2,5,6-tetrahydroazepin-7-one |
InChI |
InChI=1S/C14H17NO2/c16-14-9-5-4-8-13(15-14)11-17-10-12-6-2-1-3-7-12/h1-4,6-8,13H,5,9-11H2,(H,15,16)/t13-/m0/s1 |
InChI Key |
FABILNXMIUYXCA-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H](C=C1)COCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)NC(C=C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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